3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid
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Description
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid is a useful research compound. Its molecular formula is C34H47F4N9O7S3 and its molecular weight is 865.98. The purity is usually 95%.
BenchChem offers high-quality 3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The intricate structure of the compound suggests it could be a product of advanced synthetic chemistry, involving multi-step syntheses and reactions characteristic of complex organic molecules. For example, the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate shows the complexity and potential of constructing advanced molecules with specific functions (Bombarda et al., 1992) Consensus. Such methodologies could be applied or adapted for synthesizing the compound , highlighting the importance of regioselective reactions and advanced synthetic techniques in creating highly functionalized organic molecules.
Potential Applications in Chemical Modification
Compounds with similar structural complexity often serve as intermediates for the synthesis of biologically active molecules or as probes in biochemical research. For example, the regioselective chlorination of a compound closely related to biotin synthesis (Zav’yalov et al., 2006) Consensus suggests the possibility of using complex intermediates for the selective introduction of functional groups, which could be applicable in designing derivatives of the compound for specific scientific studies.
Role in Developing New Synthetic Pathways
Research on compounds with unique structures often leads to the development of new synthetic pathways or methodologies. For instance, the creation of novel biotinylated phenylarsonous acids for targeting spatially close thiols (Moaddel et al., 1999) Consensus exemplifies how complex molecules can be designed for specific interactions in biochemical contexts. Such approaches could be relevant for manipulating the compound to explore its interactions with biomolecules.
properties
IUPAC Name |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47F4N9O7S3/c35-26-25(27(36)29(38)31(28(26)37)46-47-39)33(53)43-19(32(52)42-15-17-57-56-16-12-24(50)51)8-5-7-14-41-22(48)10-2-1-6-13-40-23(49)11-4-3-9-21-30-20(18-55-21)44-34(54)45-30/h19-21,30H,1-18H2,(H,40,49)(H,41,48)(H,42,52)(H,43,53)(H,50,51)(H2,44,45,54)/t19-,20-,21-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNRURXPARSEIP-IDFUSXCJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47F4N9O7S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724509 |
Source
|
Record name | 3-{[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl]disulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid | |
CAS RN |
1356841-73-0 |
Source
|
Record name | 3-{[2-({N~2~-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl]disulfanyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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